molecular formula C15H11N3O3 B13128876 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-4-phenoxy-5,6-dihydro-1,3,5-triazin-2(1H)-one CAS No. 88101-82-0

6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-4-phenoxy-5,6-dihydro-1,3,5-triazin-2(1H)-one

Cat. No.: B13128876
CAS No.: 88101-82-0
M. Wt: 281.27 g/mol
InChI Key: YDSATZGXJIBRTM-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-6-phenoxy-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a hydroxyphenyl group and a phenoxy group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-6-phenoxy-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-hydroxyaniline with cyanuric chloride in the presence of a base, followed by the introduction of a phenoxy group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-6-phenoxy-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Hydroxyphenyl)-6-phenoxy-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of dyes, pigments, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-6-phenoxy-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the phenoxy group can engage in hydrophobic interactions. These interactions can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: A compound with a similar hydroxyphenyl group but different overall structure.

    4-Hydroxyphenylpropionic acid: Another compound with a hydroxyphenyl group and a propionic acid moiety.

    Fenretinide (N-(4-Hydroxyphenyl)retinamide): A synthetic retinoid with a hydroxyphenyl group, known for its anticancer properties.

Uniqueness

4-(4-Hydroxyphenyl)-6-phenoxy-1,3,5-triazin-2(1H)-one is unique due to the presence of both a hydroxyphenyl group and a phenoxy group attached to a triazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

88101-82-0

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

6-(4-hydroxyphenyl)-4-phenoxy-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C15H11N3O3/c19-11-8-6-10(7-9-11)13-16-14(20)18-15(17-13)21-12-4-2-1-3-5-12/h1-9,19H,(H,16,17,18,20)

InChI Key

YDSATZGXJIBRTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=O)NC(=N2)C3=CC=C(C=C3)O

Origin of Product

United States

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